4-Bromo-1-pentene
Overview
Description
4-Bromo-1-pentene is an organic compound with the molecular formula C5H9Br and a molecular weight of 149.03 g/mol . It is a brominated alkene, characterized by the presence of a bromine atom attached to the fourth carbon of a pentene chain. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Mechanism of Action
Target of Action
4-Bromo-1-pentene, also known as 4-bromopent-1-ene, is a chemical compound with the molecular formula C5H9Br . It is primarily used in organic synthesis . The primary targets of this compound are organic compounds that can undergo nucleophilic substitution or elimination reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets through nucleophilic substitution or elimination reactions . In these reactions, the bromine atom in this compound is replaced by a nucleophile or eliminated with a proton, respectively .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in organic synthesis . For example, it has been used in double alkylation of lactams, followed by Grubbs ring-closing metathesis, to yield gymnodimine (biotoxin) .
Result of Action
The result of this compound’s action is the formation of new organic compounds through nucleophilic substitution or elimination reactions . These reactions can lead to the synthesis of complex organic molecules, such as gymnodimine .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the rate and outcome of its reactions can be affected by the presence of other substances, the pH, temperature, and solvent conditions. Proper safety measures should be taken when handling this compound due to its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-1-pentene can be synthesized through various methods. One common approach involves the bromination of 1-pentene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds via a radical mechanism, where the bromine radical adds to the double bond of 1-pentene, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound can be produced through the addition of hydrogen bromide (HBr) to 1-pentene under controlled conditions. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-pentene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-penten-1-ol.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form 1-pentyne.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Elimination: Sodium amide (NaNH2) in liquid ammonia (NH3).
Major Products:
4-Penten-1-ol: Formed through nucleophilic substitution.
1,2-Dibromopentane: Formed through electrophilic addition of bromine.
1-Pentyne: Formed through elimination reactions.
Scientific Research Applications
4-Bromo-1-pentene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules for research in medicinal chemistry.
Comparison with Similar Compounds
- 1-Bromo-2-pentene
- 3-Bromo-1-pentene
- 4-Chloro-1-pentene
Comparison: 4-Bromo-1-pentene is unique due to the position of the bromine atom on the fourth carbon, which influences its reactivity and the types of reactions it undergoes. Compared to 1-Bromo-2-pentene and 3-Bromo-1-pentene, this compound has different regioselectivity in substitution and addition reactions . Additionally, the presence of the bromine atom at the terminal position in this compound makes it more suitable for certain synthetic applications .
Properties
IUPAC Name |
4-bromopent-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-3-4-5(2)6/h3,5H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBJRGFNXXAAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953845 | |
Record name | 4-Bromopent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31950-56-8 | |
Record name | 4-Bromo-1-pentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031950568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromopent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromopent-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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